molecular formula C24H27N3O4S2 B2383135 4-(azepan-1-ylsulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide CAS No. 361481-60-9

4-(azepan-1-ylsulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide

Cat. No.: B2383135
CAS No.: 361481-60-9
M. Wt: 485.62
InChI Key: UMJOKAAABLBLAZ-UHFFFAOYSA-N
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Description

4-(azepan-1-ylsulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide is a synthetic organic compound that belongs to the class of benzamides. This compound features a complex structure with multiple functional groups, including an azepane ring, a sulfonyl group, an ethoxyphenyl group, and a thiazole ring. Such compounds are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(azepan-1-ylsulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide typically involves multi-step organic reactions. A common synthetic route may include:

    Formation of the Thiazole Ring: This can be achieved through the Hantzsch thiazole synthesis, where a thioamide reacts with an α-haloketone.

    Attachment of the Ethoxyphenyl Group:

    Formation of the Benzamide Core: The benzamide core can be synthesized by reacting an appropriate benzoyl chloride with an amine.

    Introduction of the Azepane Ring: The azepane ring can be introduced through a nucleophilic substitution reaction involving an azepane derivative and a sulfonyl chloride.

Industrial Production Methods

Industrial production of such compounds often involves optimization of the reaction conditions to maximize yield and purity. This may include the use of catalysts, controlled temperatures, and specific solvents to facilitate the reactions.

Chemical Reactions Analysis

Types of Reactions

4-(azepan-1-ylsulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to remove oxygen-containing groups or reduce double bonds.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, particularly at the benzamide or thiazole rings.

Common Reagents and Conditions

    Oxidizing Agents: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃).

    Reducing Agents: Lithium aluminum hydride (LiAlH₄), sodium borohydride (NaBH₄).

    Substitution Reagents: Halides, sulfonyl chlorides, amines.

Major Products

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce amines or alcohols.

Scientific Research Applications

    Chemistry: Used as an intermediate in the synthesis of more complex molecules.

    Biology: Studied for its potential biological activities, such as enzyme inhibition or receptor binding.

    Medicine: Investigated for its potential therapeutic effects, including anti-inflammatory, antimicrobial, or anticancer properties.

    Industry: Utilized in the development of new materials or as a catalyst in chemical reactions.

Mechanism of Action

The mechanism of action of 4-(azepan-1-ylsulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide involves its interaction with specific molecular targets. These may include:

    Enzymes: The compound may inhibit or activate enzymes by binding to their active sites.

    Receptors: It may interact with cellular receptors, modulating signal transduction pathways.

    Pathways: The compound may influence various biochemical pathways, leading to its observed effects.

Comparison with Similar Compounds

Similar Compounds

    4-(azepan-1-ylsulfonyl)-N-(4-phenyl)thiazol-2-yl)benzamide: Lacks the ethoxy group, which may affect its biological activity.

    4-(piperidin-1-ylsulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide: Contains a piperidine ring instead of an azepane ring, which may influence its chemical properties.

Uniqueness

4-(azepan-1-ylsulfonyl)-N-(4-(4-ethoxyphenyl)thiazol-2-yl)benzamide is unique due to its specific combination of functional groups, which may confer distinct biological activities and chemical reactivity compared to similar compounds.

Properties

IUPAC Name

4-(azepan-1-ylsulfonyl)-N-[4-(4-ethoxyphenyl)-1,3-thiazol-2-yl]benzamide
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C24H27N3O4S2/c1-2-31-20-11-7-18(8-12-20)22-17-32-24(25-22)26-23(28)19-9-13-21(14-10-19)33(29,30)27-15-5-3-4-6-16-27/h7-14,17H,2-6,15-16H2,1H3,(H,25,26,28)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UMJOKAAABLBLAZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)C2=CSC(=N2)NC(=O)C3=CC=C(C=C3)S(=O)(=O)N4CCCCCC4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C24H27N3O4S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

485.6 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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